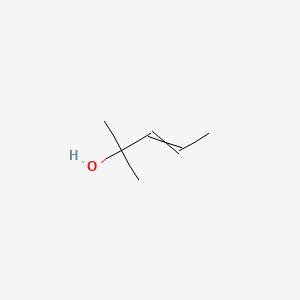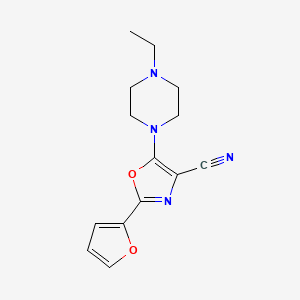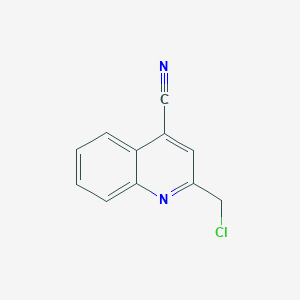
2-(Chloromethyl)quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)quinoline-4-carbonitrile is a heterocyclic aromatic compound with the molecular formula C11H7ClN2 It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)quinoline-4-carbonitrile typically involves the chloromethylation of quinoline derivatives. One common method is the reaction of quinoline-4-carbonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the quinoline ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents that are suitable for large-scale production are often employed to ensure the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(aminomethyl)quinoline-4-carbonitrile, while oxidation might produce 2-(chloromethyl)quinoline-4-carboxylic acid.
Scientific Research Applications
2-(Chloromethyl)quinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: The compound’s derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)quinoline-4-carbonitrile and its derivatives depends on the specific biological target. In medicinal chemistry, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition. The quinoline core can also interact with aromatic residues in the active site of enzymes, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Methylquinoline-4-carbonitrile:
2-(Bromomethyl)quinoline-4-carbonitrile: Similar to 2-(Chloromethyl)quinoline-4-carbonitrile but with a bromine atom, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which provides a site for further functionalization through nucleophilic substitution
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(chloromethyl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c12-6-9-5-8(7-13)10-3-1-2-4-11(10)14-9/h1-5H,6H2 |
InChI Key |
DNSFBLLIBGWFPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


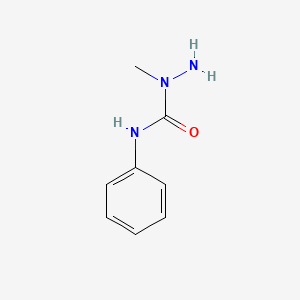
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
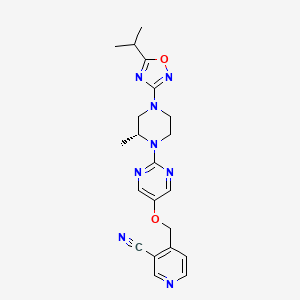
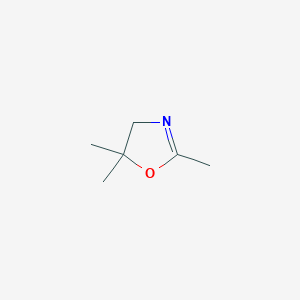
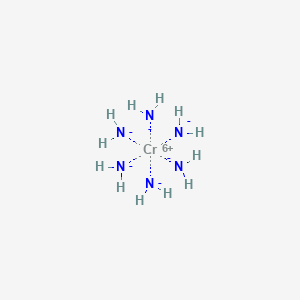
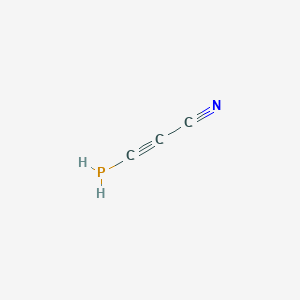
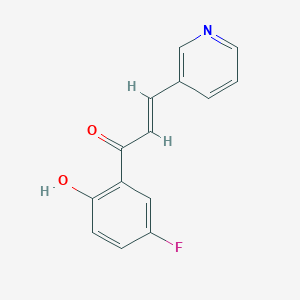
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
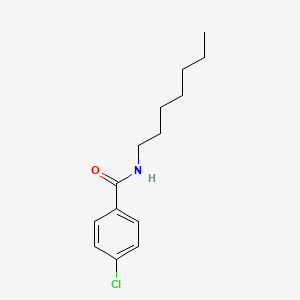
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
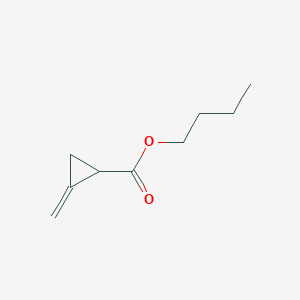
![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
